molecular formula C18H21BrN2O2 B15153534 N-(3-bromo-4-methoxybenzyl)-4-(morpholin-4-yl)aniline

N-(3-bromo-4-methoxybenzyl)-4-(morpholin-4-yl)aniline

Cat. No.: B15153534
M. Wt: 377.3 g/mol
InChI Key: KMEYLMVZVCINOF-UHFFFAOYSA-N
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Description

N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE is a complex organic compound that features a brominated methoxyphenyl group and a morpholine-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE involves its interaction with specific molecular targets. The brominated methoxyphenyl group and the morpholine ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N,N-bis(4-methoxyphenyl)aniline
  • 4-Bromo-4’,4’'-dimethoxytriphenylamine
  • 4-(N,N-bis(4-methoxyphenyl)amino)-1-bromobenzene

Uniqueness

N-[(3-BROMO-4-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE is unique due to the presence of both a brominated methoxyphenyl group and a morpholine-substituted aniline. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H21BrN2O2

Molecular Weight

377.3 g/mol

IUPAC Name

N-[(3-bromo-4-methoxyphenyl)methyl]-4-morpholin-4-ylaniline

InChI

InChI=1S/C18H21BrN2O2/c1-22-18-7-2-14(12-17(18)19)13-20-15-3-5-16(6-4-15)21-8-10-23-11-9-21/h2-7,12,20H,8-11,13H2,1H3

InChI Key

KMEYLMVZVCINOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=C(C=C2)N3CCOCC3)Br

Origin of Product

United States

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